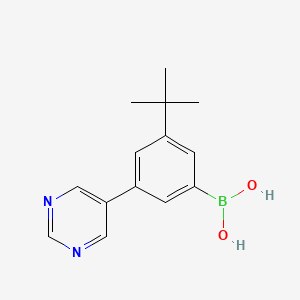
(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a pyrimidinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-tert-butyl-5-bromophenyl, is brominated to introduce a bromine atom at the desired position.
Lithiation: The brominated compound undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.
Hydrolysis: The final step involves hydrolysis to convert the boronate ester to the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: The boronic acid group can be removed through protodeboronation, often using a base or a transition metal catalyst.
Oxidation: The boronic acid can be oxidized to form phenols or other oxygen-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Protodeboronation: Bases such as NaOH or transition metal catalysts like Pd/C are used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Oxidation: Phenols or other oxygenated derivatives.
科学研究应用
(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer therapy.
Medicine: Explored for its role in drug development, particularly in the design of boron-containing drugs for targeted therapies.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism of action of (3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid largely depends on its application:
In Suzuki-Miyaura Cross-Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate.
As a Proteasome Inhibitor: The boronic acid moiety interacts with the active site of the proteasome, inhibiting its function and leading to the accumulation of proteins within the cell, which can induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and pyrimidinyl groups, making it less sterically hindered and more reactive in certain conditions.
(4-(tert-Butyl)phenyl)boronic Acid: Similar in structure but lacks the pyrimidinyl group, affecting its electronic properties and reactivity.
(3-(Pyrimidin-5-yl)phenyl)boronic Acid: Lacks the tert-butyl group, which influences its steric and electronic characteristics.
Uniqueness
(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid is unique due to the combination of the tert-butyl and pyrimidinyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective reactions and applications where both stability and reactivity are required.
属性
分子式 |
C14H17BN2O2 |
|---|---|
分子量 |
256.11 g/mol |
IUPAC 名称 |
(3-tert-butyl-5-pyrimidin-5-ylphenyl)boronic acid |
InChI |
InChI=1S/C14H17BN2O2/c1-14(2,3)12-4-10(5-13(6-12)15(18)19)11-7-16-9-17-8-11/h4-9,18-19H,1-3H3 |
InChI 键 |
XLEUWLNGUDQLCV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CN=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)
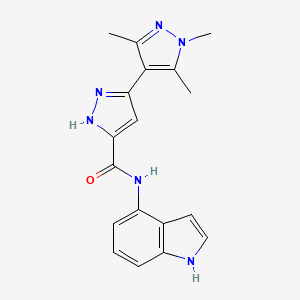
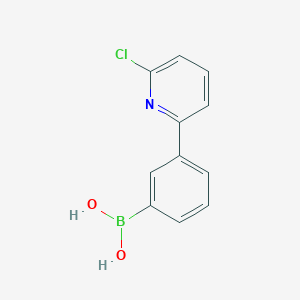
![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)
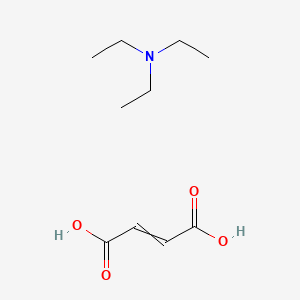
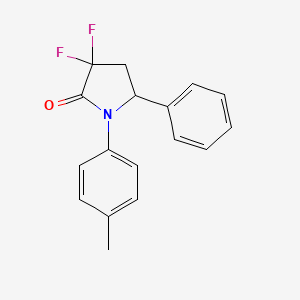
![Methyl 4-{6-methoxy-2-[2-(morpholin-4-yl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090091.png)
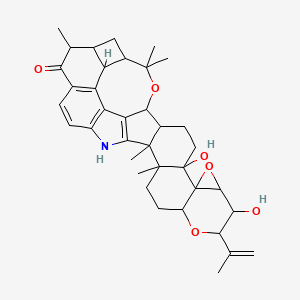
![N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B14090100.png)
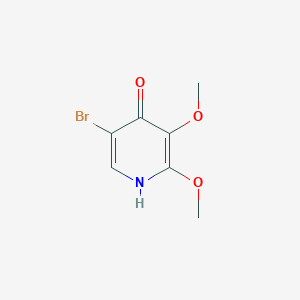
![4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid](/img/structure/B14090113.png)
![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B14090114.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14090120.png)
